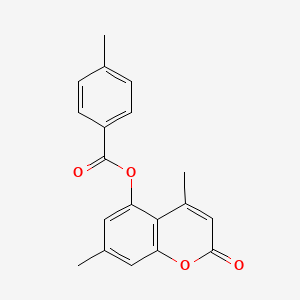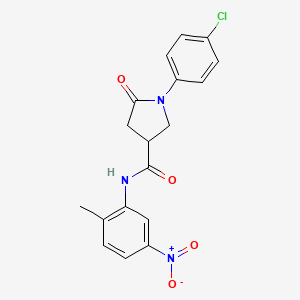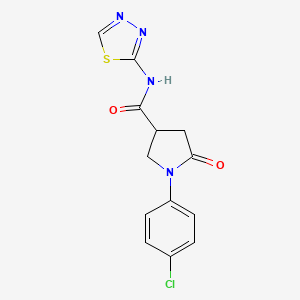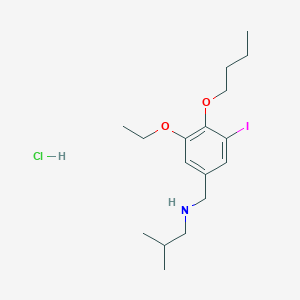![molecular formula C20H16BrFN2O3S B4226912 N-(4-bromo-2-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4226912.png)
N-(4-bromo-2-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as BMS-986205, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of sulfonyl-phenylaminobenzamides and is used in various scientific research applications.
Mecanismo De Acción
N-(4-bromo-2-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide binds to the bromodomain of BRD4, which prevents the interaction of BRD4 with chromatin, leading to the inhibition of gene transcription. This inhibition of gene transcription results in the downregulation of genes involved in cell proliferation, inflammation, and survival (Kumar et al., 2017).
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have anti-tumor effects in various types of cancer, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. It has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and colitis (Garcia et al., 2020). N-(4-bromo-2-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has been reported to have good pharmacokinetic properties, including high oral bioavailability, good tissue distribution, and low clearance (Kumar et al., 2017).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has several advantages for lab experiments. It has good pharmacokinetic properties, which make it suitable for in vivo studies. It has also been shown to have good selectivity for BRD4 over other bromodomain-containing proteins (Kumar et al., 2017). However, N-(4-bromo-2-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects. It is also relatively expensive, which may limit its use in some labs.
Direcciones Futuras
There are several future directions for the research on N-(4-bromo-2-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide. One potential direction is to investigate its use in combination with other anti-cancer drugs to enhance its anti-tumor effects. Another direction is to study its use in other autoimmune diseases, such as lupus and psoriasis. Additionally, further research is needed to investigate the long-term effects of N-(4-bromo-2-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide and its potential side effects (Garcia et al., 2020).
Conclusion:
N-(4-bromo-2-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide is a small molecule inhibitor that has shown potential therapeutic applications in various scientific research fields. Its inhibition of BRD4 has been shown to have anti-tumor and anti-inflammatory effects. While it has several advantages for lab experiments, it also has some limitations. Future research on N-(4-bromo-2-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide may lead to its use in the treatment of various diseases and conditions.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has been extensively used in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of the enzyme bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. BRD4 is overexpressed in various types of cancer, and its inhibition has been shown to have anti-tumor effects (Kumar et al., 2017). N-(4-bromo-2-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has also been studied for its potential use in the treatment of inflammation, autoimmune diseases, and fibrosis (Garcia et al., 2020).
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFN2O3S/c1-13-6-9-15(10-7-13)28(26,27)24-18-5-3-2-4-16(18)20(25)23-19-11-8-14(21)12-17(19)22/h2-12,24H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEJNBHFCGQFDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 7-(2-nitrophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4226838.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-methylphenyl)-3-piperidinecarboxamide](/img/structure/B4226842.png)


![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxypropanamide](/img/structure/B4226857.png)
![2-{2-bromo-4-[(isobutylamino)methyl]-6-methoxyphenoxy}-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B4226861.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-iodobenzenesulfonamide](/img/structure/B4226880.png)
![N-isopropyl-2-{[N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycyl]amino}benzamide](/img/structure/B4226883.png)

![ethyl 4-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1-piperazinecarboxylate](/img/structure/B4226895.png)
![N,N'-bis[4-(acetylamino)phenyl]-1,4-cyclohexanedicarboxamide](/img/structure/B4226903.png)
![methyl 6-{[(2-chlorobenzyl)amino]methyl}-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4226908.png)
![6-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4226925.png)